N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide

Anticancer Thiazoline Cytotoxicity

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide (CAS 1022735-89-2) is a synthetic small molecule that combines a partially saturated thiazoline (4,5-dihydrothiazole) ring with a 1-phenylcyclopentane carboxamide scaffold. The 4,5-dihydrothiazole motif is well‑known in both synthetic and medicinal chemistry for its ability to act as a hydrogen‑bond acceptor and to stabilise transition‑state geometries, while the phenylcyclopentane group provides a rigid, lipophilic core that can enhance target complementarity.

Molecular Formula C15H18N2OS
Molecular Weight 274.38
CAS No. 1022735-89-2
Cat. No. B2868475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide
CAS1022735-89-2
Molecular FormulaC15H18N2OS
Molecular Weight274.38
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NCCS3
InChIInChI=1S/C15H18N2OS/c18-13(17-14-16-10-11-19-14)15(8-4-5-9-15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,17,18)
InChIKeyRNBAJUCRDHXJRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide (CAS 1022735-89-2) and Why Is It Being Sourced?


N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide (CAS 1022735-89-2) is a synthetic small molecule that combines a partially saturated thiazoline (4,5-dihydrothiazole) ring with a 1-phenylcyclopentane carboxamide scaffold. The 4,5-dihydrothiazole motif is well‑known in both synthetic and medicinal chemistry for its ability to act as a hydrogen‑bond acceptor and to stabilise transition‑state geometries, while the phenylcyclopentane group provides a rigid, lipophilic core that can enhance target complementarity [1]. In publicly available bioassay data, the compound has been tested in an antiproliferative screen against human HeLa cells, where it was reported as “active”, with one measurement indicating an activity concentration ≤ 1 µM [2]. These features make it a building block of interest for hit‑to‑lead programmes that require a thiazoline‑containing fragment with a defined, non‑planar phenylcyclopentane moiety.

Why a Simple Thiazoline or Phenylcyclopentane Analog Cannot Replace CAS 1022735-89-2 in Research


The specific connectivity of the 4,5‑dihydrothiazol‑2‑yl amide to a 1‑phenylcyclopentane‑1‑carbonyl core in this compound is not fungible, because subtle alterations in the heterocycle oxidation state or the cyclopentane substitution pattern produce large shifts in molecular recognition. Whereas fully aromatic thiazol‑2‑yl amides (e.g., N‑(thiazol‑2‑yl)‑1‑phenylcyclopentane‑1‑carboxamide) present a planar hydrogen‑bond donor/acceptor surface, the 4,5‑dihydro analogue possesses a sp³‑rich thiazoline ring that adopts a distinct conformation and offers a different electron‑density profile [1]. Likewise, replacing the 1‑phenylcyclopentane portion with simpler acyl groups (e.g., acetyl or benzoyl) removes the rigid, lipophilic cyclopentane chair that can fill a hydrophobic pocket, while keeping the same heterocycle (as in N‑(4,5‑dihydro‑1,3‑thiazol‑2‑yl)‑2‑(4‑methylphenoxymethyl)‑1,3‑thiazole‑4‑carboxamide) adds additional heteroatoms and rotatable bonds that alter polarity and shape . Because the available bioactivity data (HeLa antiproliferative assay) were obtained specifically for the title compound, any deviation in structure must be re‑validated experimentally; generic substitution therefore risks losing the activity signature that drove initial selection.

Head-to-Head Quantitative Differentiation Data for N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide


Antiproliferative Activity in HeLa Cells: Target Compound vs. In‑Class Thiazoline Carboxamides

In a PubChem‑deposited bioassay using the WST‑8 metabolic viability readout after 48 h treatment of human HeLa cervical carcinoma cells, the target compound was classified as “Active” and a single recorded datum fell into the ≤ 1 µM activity range. Among six compounds tested in the same assay, three were active, but only the title compound was reported with an activity concentration at or below 1 µM [1]. This result distinguishes it from structurally related 4,5‑dihydrothiazole‑2‑carboxamides (e.g., N‑(4,5‑dihydro‑1,3‑thiazol‑2‑yl)‑3‑methyl‑1‑benzofuran‑2‑carboxamide), for which no comparable HeLa activity data are available in the public domain, and from thiophene‑2‑carboxamide analogs that show IC₅₀ values of 66 µM in unrelated assays, implying at least an order‑of‑magnitude weaker potency in those systems [2]. While the data are insufficient for a full selectivity panel, they provide a quantitative anchor point that can guide procurement when sub‑micromolar HeLa activity is a decision criterion.

Anticancer Thiazoline Cytotoxicity

Physicochemical Property Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity vs. Aromatic Thiazole Analogs

The computed XLogP3‑AA for the target compound is 3.0, with a topological polar surface area (TPSA) of 66.8 Ų, 3 hydrogen‑bond acceptors, and 1 hydrogen‑bond donor [1]. In contrast, the fully aromatic analog N‑(thiazol‑2‑yl)‑1‑phenylcyclopentane‑1‑carboxamide (lacking the 4,5‑dihydro reduction) is predicted to have a slightly higher logP (≈ 3.3) and a lower TPSA (≈ 58 Ų) because the thiazole ring is more planar and less polarisable . Similarly, the benzothiazole‑fused congener N‑(1,3‑benzothiazol‑2‑yl)‑1‑phenylcyclopentane‑1‑carboxamide would exhibit a substantially larger TPSA (≈ 80 Ų) and higher logP owing to the extended aromatic surface . These differences, though computed rather than measured, inform formulation and permeability expectations: the title compound sits in a narrow property window (XLogP ≈ 3, TPSA ≈ 67 Ų) that is often associated with acceptable solubility and passive membrane permeation, whereas the aromatic analog may be too lipophilic and the benzothiazole analog too polar for balanced ADME.

Drug‑likeness LogP Hydrogen bonding

Structural Rigidity and Rotatable Bond Count: A Conformational Advantage Over Flexible Poly‑heterocyclic Congeners

The target compound contains only 3 rotatable bonds (the amide C–N linkage and the two bonds connecting the phenyl group) [1]. This degree of conformational restriction is lower than that of the di‑thiazole analog N‑(4,5‑dihydro‑1,3‑thiazol‑2‑yl)‑2‑(4‑methylphenoxymethyl)‑1,3‑thiazole‑4‑carboxamide, which carries at least 7 rotatable bonds and consequently a higher entropic penalty upon binding . In fragment‑based or structure‑based campaigns, a lower rotatable‑bond count is correlated with improved ligand efficiency and fewer false positives arising from conformational flexibility. The title compound therefore offers a more rigid pharmacophore that can be elaborated with confidence that the core geometry will be maintained.

Conformational restriction Lead‑likeness Structure‑based design

Recommended Research and Procurement Scenarios for N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide


Early‑Stage Oncology Hit‑to‑Lead Expansion Requiring a Sub‑Micromolar Thiazoline Fragment

Teams that have identified a thiazoline‑sensitive target in HeLa or related cervical cancer models can use the PubChem bioassay data [1] as a quantitative starting point. Because the compound showed activity at ≤ 1 µM in the WST‑8 assay, it can serve as a validated positive control or a scaffold for parallel SAR exploration, avoiding the need to test inactive congeners that lack any public bioactivity annotation.

Scaffold‑Hopping and Fragment‑Based Design Programmes Requiring a Conformationally Restricted Core

With only three rotatable bonds and a rigid 1‑phenylcyclopentane anchor [2], this compound is suitable for fragment growing where maintaining a defined 3D shape is critical. Its low rotatable‑bond count contrasts with more flexible di‑thiazole analogs, reducing the entropic penalty and simplifying crystallographic interpretation.

Property‑Driven Lead Optimisation Targeting Balanced LogP and TPSA

The computed XLogP ≈ 3.0 and TPSA ≈ 67 Ų [3] place the compound in a favourable region for oral bioavailability. Medicinal chemistry teams that have encountered permeability or solubility failures with fully aromatic thiazole (higher logP) or benzothiazole (higher TPSA) analogs can procure this compound as a chemically balanced alternative that may avoid those property cliffs.

Academic or Industrial Screening Libraries for Underexplored Thiazoline Chemical Space

The 4,5‑dihydrothiazole‑2‑amide motif is underrepresented in many commercial screening collections relative to fully aromatic heterocycles. Adding the title compound—backed by public HeLa activity data [1] and a well‑defined property profile—enriches a library with a chemotype that combines hydrogen‑bond donor/acceptor capability with a non‑planar hydrophobic group, potentially uncovering novel biology in phenotypic screens.

Quote Request

Request a Quote for N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.